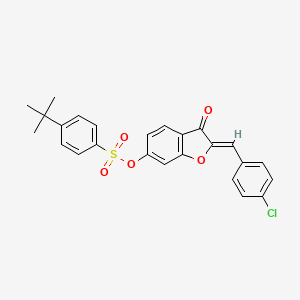
AChE-IN-36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-36, also known as compound A4, is an acetylcholinesterase inhibitor with an IC50 of 0.04 μM. It influences reactive oxygen species levels and modulates the gene expression of nuclear factor erythroid 2-related factor 2 (NRF2) . Acetylcholinesterase inhibitors are compounds that inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the level and duration of action of acetylcholine in the central nervous system, autonomic ganglia, and neuromuscular junctions .
準備方法
The synthetic routes and reaction conditions for AChE-IN-36 are not explicitly detailed in the available literature. general methods for synthesizing acetylcholinesterase inhibitors often involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
AChE-IN-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
AChE-IN-36 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of acetylcholinesterase and the resulting effects on neurotransmitter levels.
Biology: It is used to investigate the role of acetylcholinesterase in various biological processes, including neurotransmission and signal transduction.
Medicine: It has potential therapeutic applications in the treatment of diseases such as Alzheimer’s disease, where acetylcholinesterase inhibitors are used to increase acetylcholine levels and improve cognitive function.
Industry: It may be used in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
作用機序
AChE-IN-36 exerts its effects by inhibiting the enzyme acetylcholinesterase. The enzyme’s active site comprises an esteratic subsite containing the catalytic machinery and an anionic subsite that binds the quaternary group of acetylcholine. This compound binds to these sites, preventing the hydrolysis of acetylcholine into choline and acetic acid. This inhibition increases the level and duration of action of acetylcholine, enhancing cholinergic transmission .
類似化合物との比較
AChE-IN-36 can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but differ in their chemical structures, potency, and pharmacokinetic properties. For example:
Donepezil: A reversible inhibitor with a longer half-life, commonly used in the treatment of Alzheimer’s disease.
Rivastigmine: A pseudo-irreversible inhibitor that forms a covalent bond with the enzyme, leading to prolonged inhibition.
Galantamine: A reversible inhibitor that also modulates nicotinic acetylcholine receptors, providing additional therapeutic benefits.
This compound is unique due to its specific influence on reactive oxygen species levels and modulation of NRF2 gene expression, which may offer additional therapeutic advantages .
特性
分子式 |
C25H21ClO5S |
|---|---|
分子量 |
468.9 g/mol |
IUPAC名 |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C25H21ClO5S/c1-25(2,3)17-6-11-20(12-7-17)32(28,29)31-19-10-13-21-22(15-19)30-23(24(21)27)14-16-4-8-18(26)9-5-16/h4-15H,1-3H3/b23-14- |
InChIキー |
BICAKQLCLMXHRZ-UCQKPKSFSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


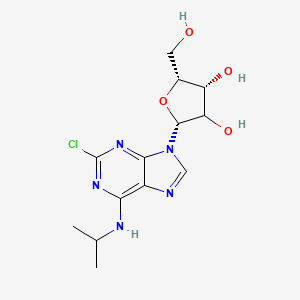

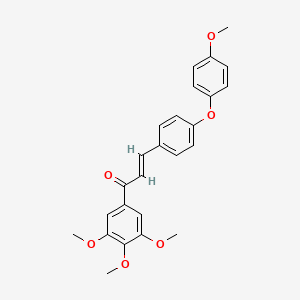
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
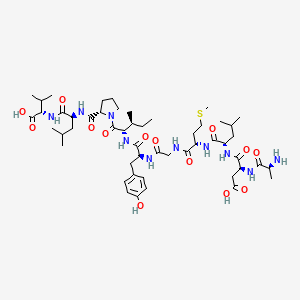
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)

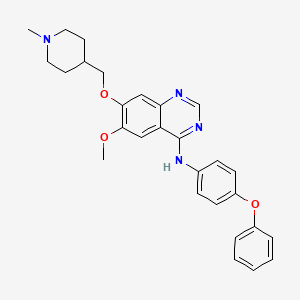
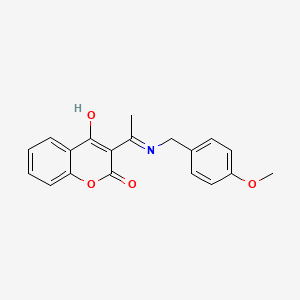
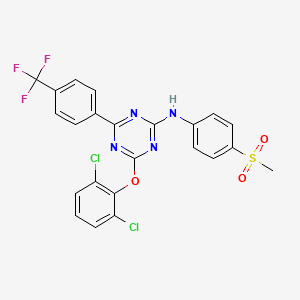
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
